molecular formula C5H5BrF3N3 B2440546 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine CAS No. 1006471-06-2

4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

Cat. No.: B2440546
CAS No.: 1006471-06-2
M. Wt: 244.015
InChI Key: NYAYADBWPUJNNP-UHFFFAOYSA-N
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Description

“4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 1049730-37-1 . It has a molecular weight of 229 . The IUPAC name for this compound is 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole . The compound is liquid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H4BrF3N2/c6-4-1-10-11(2-4)3-5(7,8)9/h1-2H,3H2 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound “this compound” is a liquid . It has a molecular weight of 229 .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The compound and its derivatives have been utilized in the synthesis of various heterocyclic compounds, demonstrating their versatility in organic synthesis. For example, a concise method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines is highlighted for its simplicity, environmental friendliness, and high yields, up to 98% (Aquino et al., 2015). This underscores the compound's role in facilitating efficient synthetic pathways for producing pyrrole derivatives.

Structural and Spectroscopic Analysis

  • Research on related pyrazole compounds has involved detailed structural characterization using techniques such as X-ray diffraction, revealing insights into molecular stability and intramolecular charge transfer. For instance, a study on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine provided extensive spectroscopic characterization, supporting the theoretical results and demonstrating the compound's stable molecular structure and potential for nonlinear optical properties (Tamer et al., 2016).

Biological Activities

  • Although the specific compound "4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine" has not been directly linked to biological studies within the provided references, related pyrazole derivatives have shown various biological activities. For instance, compounds synthesized from similar brominated precursors have been evaluated for antibacterial activity against clinically isolated NDM-1-positive bacteria, highlighting the potential medicinal relevance of pyrazole-based structures (Ahmad et al., 2021).

Safety and Hazards

The compound “4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine” has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

4-bromo-1-(2,2,2-trifluoroethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF3N3/c6-3-1-12(11-4(3)10)2-5(7,8)9/h1H,2H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAYADBWPUJNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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